Cas no 49779-99-9 (2-Amino-4-(4-chlorophenyl)-1,3-thiazol-5-ylacetic acid)

2-Amino-4-(4-chlorophenyl)-1,3-thiazol-5-ylacetic acid is a heterocyclic compound featuring a thiazole core substituted with an amino group, a 4-chlorophenyl moiety, and an acetic acid side chain. This structure imparts versatility in synthetic applications, particularly as a building block for pharmaceuticals and agrochemicals. The presence of both amino and carboxylic acid functional groups enhances its reactivity, enabling derivatization for targeted molecular design. The 4-chlorophenyl substitution contributes to potential bioactivity, making it useful in medicinal chemistry research. Its well-defined chemical properties ensure consistent performance in coupling reactions and heterocyclic synthesis. Suitable for controlled environments, it is typically handled under standard laboratory conditions to maintain stability.
2-Amino-4-(4-chlorophenyl)-1,3-thiazol-5-ylacetic acid structure
49779-99-9 structure
Product Name:2-Amino-4-(4-chlorophenyl)-1,3-thiazol-5-ylacetic acid
CAS No:49779-99-9
MF:C11H9ClN2O2S
MW:268.719360113144
CID:1072864
PubChem ID:198256
Update Time:2025-05-19

2-Amino-4-(4-chlorophenyl)-1,3-thiazol-5-ylacetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(2-Amino-4-(4-chlorophenyl)thiazol-5-yl)acetic acid
    • [2-Amino-4-(4-chloro-phenyl)-thiazol-5-yl]-acetic acid
    • 2-Amino-4-(4-chlorophenyl)thiazole-5-acetic acid
    • 2-Amino-4-(4-chlorophenyl)-1,3-thiazol-5-ylacetic acid
    • Thiazole-5-acetic acid, 2-amino-4-(p-chlorophenyl)-
    • [2-amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetic acid
    • BBL012314
    • BDBM50309300
    • 2-(2-amino-4-(4-chlorophenyl)thiazol-5-yl)aceticacid
    • BRN 0535972
    • AKOS000302437
    • CHEMBL600846
    • SCHEMBL10359068
    • STK739587
    • VU0610883-1
    • DTXSID30198045
    • Kwas 2-amino-4-p-chlorofenylo-tiazolo-5-octowy
    • 2-amino-4-(p-chlorophenyl)thiazole-5-acetic acid
    • F3325-0072
    • 2-[2-amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetic acid
    • 5-Thiazoleacetic acid, 2-amino-4-(4-chlorophenyl)-
    • 49779-99-9
    • 2-Amino-4-p-chlorophenylthiazole-5-acetic acid
    • VS-03279
    • (2-Amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl)acetic acid
    • Kwas 2-amino-4-p-chlorofenylo-tiazolo-5-octowy [Polish]
    • MDL: MFCD01681656
    • Inchi: 1S/C11H9ClN2O2S/c12-7-3-1-6(2-4-7)10-8(5-9(15)16)17-11(13)14-10/h1-4H,5H2,(H2,13,14)(H,15,16)
    • InChI Key: XCDLQBPCFGMSKB-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C1=C(CC(=O)O)SC(N)=N1

Computed Properties

  • Exact Mass: 268.007
  • Monoisotopic Mass: 268.007
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 285
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 104Ų

Experimental Properties

  • Density: 1.5
  • Boiling Point: 529.4°C at 760 mmHg
  • Flash Point: 274°C
  • Refractive Index: 1.678

2-Amino-4-(4-chlorophenyl)-1,3-thiazol-5-ylacetic acid Pricemore >>

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Additional information on 2-Amino-4-(4-chlorophenyl)-1,3-thiazol-5-ylacetic acid

Recent Advances in the Study of 2-Amino-4-(4-chlorophenyl)-1,3-thiazol-5-ylacetic acid (CAS: 49779-99-9)

The compound 2-Amino-4-(4-chlorophenyl)-1,3-thiazol-5-ylacetic acid (CAS: 49779-99-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This thiazole derivative, characterized by its unique structural features, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, shedding light on its role as a potential drug candidate.

One of the key areas of investigation has been the compound's anti-inflammatory and analgesic properties. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 2-Amino-4-(4-chlorophenyl)-1,3-thiazol-5-ylacetic acid exhibits significant inhibitory effects on cyclooxygenase-2 (COX-2), a key enzyme involved in inflammatory processes. The study utilized in vitro and in vivo models to validate its efficacy, suggesting its potential as a novel non-steroidal anti-inflammatory drug (NSAID) with reduced gastrointestinal side effects compared to traditional NSAIDs.

Another notable research effort has explored the compound's role in modulating oxidative stress. A 2024 paper in Free Radical Biology and Medicine highlighted its ability to scavenge reactive oxygen species (ROS) and enhance cellular antioxidant defenses. These findings are particularly relevant for conditions such as neurodegenerative diseases and cardiovascular disorders, where oxidative stress plays a critical role in disease progression.

In addition to its therapeutic potential, recent advancements have been made in the synthesis and optimization of 2-Amino-4-(4-chlorophenyl)-1,3-thiazol-5-ylacetic acid. A study published in Organic & Biomolecular Chemistry in 2023 described a novel, high-yield synthetic route that improves the scalability and purity of the compound. This development is crucial for facilitating further preclinical and clinical studies, as it addresses previous challenges related to synthesis efficiency.

Looking ahead, researchers are increasingly interested in exploring the compound's potential applications in oncology. Preliminary data from a 2024 study in Cancer Research suggest that 2-Amino-4-(4-chlorophenyl)-1,3-thiazol-5-ylacetic acid may exhibit anti-proliferative effects against certain cancer cell lines, possibly through the modulation of key signaling pathways such as PI3K/Akt. While these findings are still in the early stages, they open new avenues for investigating its role in cancer therapy.

In conclusion, 2-Amino-4-(4-chlorophenyl)-1,3-thiazol-5-ylacetic acid (CAS: 49779-99-9) represents a promising compound with diverse therapeutic potential. Ongoing research continues to uncover its mechanisms of action and optimize its pharmacological profile, paving the way for future drug development efforts. As the scientific community delves deeper into its properties, this compound may soon emerge as a valuable addition to the arsenal of treatments for inflammatory, oxidative stress-related, and potentially oncological conditions.

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